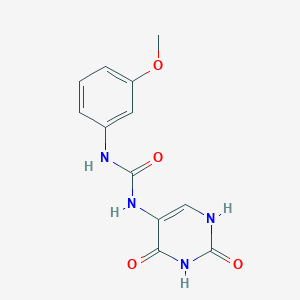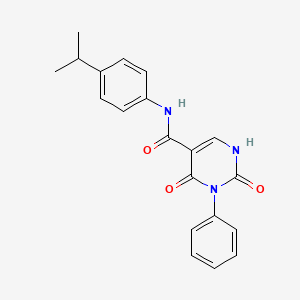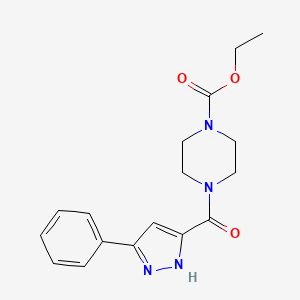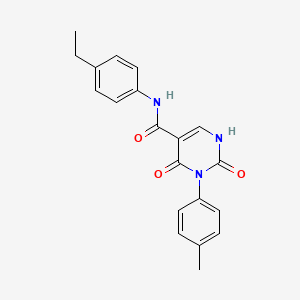
3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)-1-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METTL3-IN-8 is a small molecule inhibitor specifically targeting the methyltransferase-like 3 (METTL3) enzyme. METTL3 is a key component of the N6-methyladenosine (m6A) methyltransferase complex, which plays a crucial role in RNA modification. The inhibition of METTL3 has been shown to have significant implications in various biological processes, including cancer progression and immune response modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METTL3-IN-8 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance binding affinity and specificity towards METTL3.
Purification and characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of METTL3-IN-8 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METTL3-IN-8 primarily undergoes:
Substitution reactions: Involving the replacement of functional groups to modify its chemical properties.
Oxidation and reduction reactions: To alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions are typically derivatives of METTL3-IN-8 with modified functional groups, which can be further analyzed for their biological activity and specificity .
Scientific Research Applications
METTL3-IN-8 has a wide range of applications in scientific research:
Cancer research: It has been shown to inhibit the growth of various cancer cell lines by targeting METTL3, which is often upregulated in tumors.
Epigenetics: Used to study the role of m6A modifications in gene expression and RNA metabolism.
Immunology: Investigated for its potential to modulate immune responses by affecting RNA stability and translation.
Drug development: Serves as a lead compound for developing new therapeutics targeting RNA methylation pathways.
Mechanism of Action
METTL3-IN-8 exerts its effects by binding to the active site of METTL3, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of adenosine residues in RNA, leading to alterations in RNA stability, splicing, and translation. The compound specifically targets the METTL3/METTL14 heterodimer, which is responsible for the majority of m6A modifications in mRNA .
Comparison with Similar Compounds
Similar Compounds
STM2457: Another METTL3 inhibitor with a similar mechanism of action.
METTL3-IN-1: A structurally related compound with comparable inhibitory effects on METTL3.
Uniqueness
METTL3-IN-8 is unique due to its high specificity and potency towards METTL3. It has been shown to have a more favorable pharmacokinetic profile and better bioavailability compared to other inhibitors .
Properties
Molecular Formula |
C12H12N4O4 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C12H12N4O4/c1-20-8-4-2-3-7(5-8)14-12(19)15-9-6-13-11(18)16-10(9)17/h2-6H,1H3,(H2,14,15,19)(H2,13,16,17,18) |
InChI Key |
BVHWRFUNBXLLDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CNC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11283627.png)
![2-{4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine](/img/structure/B11283635.png)
![4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11283641.png)
![Ethyl 3-({[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11283648.png)
![N-(3-methoxyphenyl)-2-(15-oxo-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11283653.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11283668.png)
![Ethyl 4-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11283670.png)
![4-(2-methoxyphenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11283679.png)
![[7-(4-methylphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-nitrophenyl)methanone](/img/structure/B11283697.png)
![Tert-butyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11283698.png)
![5-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11283705.png)
